Carboxyphosphamide

Description

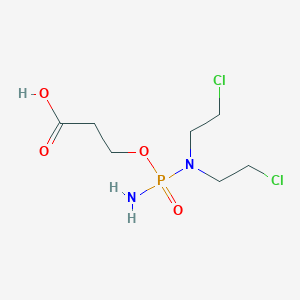

Structure

3D Structure

Propriétés

IUPAC Name |

3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKAJLYYGOZQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030866 | |

| Record name | Carboxyphosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22788-18-7 | |

| Record name | Carboxyphosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyphosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyphosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxyphosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYPHOSPHAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Carboxyphosphamide in Cyclophosphamide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy, yet its complex metabolic activation and detoxification pathways present significant clinical variability. This technical guide delves into the critical role of carboxyphosphamide (CP-COOH), an inactive metabolite, in the overall disposition of cyclophosphamide. Understanding the formation and fate of this compound is paramount for optimizing therapeutic efficacy and mitigating the toxicity of cyclophosphamide-based regimens. This document provides a comprehensive overview of the metabolic cascade, quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction

Cyclophosphamide is a prodrug that requires hepatic bioactivation to exert its cytotoxic effects.[1] The metabolic pathway is a finely balanced system of activation and detoxification, with the ultimate therapeutic outcome depending on the generation of the active metabolite, phosphoramide (B1221513) mustard, within target cancer cells. A crucial branch of this pathway is the detoxification route leading to the formation of this compound. This inactive metabolite is the product of the oxidation of aldophosphamide (B1666838), a key intermediate that is also the precursor to the therapeutic and toxic moieties.[2] The efficiency of this detoxification step, primarily mediated by aldehyde dehydrogenases (ALDH), can significantly influence the concentration of active metabolites and, consequently, the therapeutic index of cyclophosphamide.[3] Inter-individual variations in the activity of these enzymes contribute to the observed differences in patient response and toxicity.[4]

The Metabolic Pathway of Cyclophosphamide

The metabolism of cyclophosphamide is a multi-step process predominantly occurring in the liver. The pathway can be broadly divided into activation and detoxification phases.

Activation Pathway:

-

4-Hydroxylation: Cyclophosphamide is first hydroxylated at the C4 position by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793) (4-OHCP).[2]

-

Tautomerization: 4-OHCP exists in equilibrium with its tautomer, aldophosphamide (AP).[2] This equilibrium is crucial as both metabolites can diffuse out of the liver and into the circulation.

-

β-Elimination: Within target cells, aldophosphamide undergoes spontaneous β-elimination to yield the ultimate cytotoxic agent, phosphoramide mustard , and a toxic byproduct, acrolein .[1] Phosphoramide mustard is responsible for the antineoplastic activity of cyclophosphamide through DNA cross-linking, while acrolein is implicated in hemorrhagic cystitis.[5]

Detoxification Pathway:

The primary detoxification route for aldophosphamide involves its oxidation to the inactive and non-toxic metabolite, This compound .

-

Oxidation by Aldehyde Dehydrogenase (ALDH): Aldophosphamide is a substrate for aldehyde dehydrogenases, which catalyze its oxidation to this compound.[6] The main isozymes involved in this reaction are ALDH1A1 and, to a lesser extent, ALDH3A1 and ALDH5A1.[2] This enzymatic conversion prevents the formation of phosphoramide mustard and acrolein, thereby representing a major detoxification pathway.[2]

A minor oxidative pathway for cyclophosphamide itself, mediated by CYP3A4, leads to N-dechloroethylation and the formation of the neurotoxic chloroacetaldehyde.[2]

Metabolic Pathway Diagram

Quantitative Data on Cyclophosphamide Metabolism

The pharmacokinetics of cyclophosphamide and its metabolites exhibit significant inter-individual variability. The formation of this compound is a key determinant of the overall metabolic profile.

Pharmacokinetic Parameters of Cyclophosphamide and its Metabolites

The following table summarizes pharmacokinetic parameters for cyclophosphamide and its major metabolites from studies in pediatric cancer patients. It is important to note that these values can vary significantly based on patient age, genetics, co-administered drugs, and the specific analytical methods used.

| Parameter | Cyclophosphamide (Parent Drug) | 4-Hydroxycyclophosphamide (Active Precursor) | This compound (Inactive Metabolite) | Phosphoramide Mustard (Active Metabolite) |

| Cmax (Peak Plasma Concentration) | Variable | ~2-4 hours to peak[2] | 4 to 6 hours to peak[7] | ~2-4 hours to peak[2] |

| Tmax (Time to Peak Concentration) | Variable | Data not consistently reported | Data not consistently reported | Data not consistently reported |

| Half-life (t½) | 3-11 hours[2] | Formation rate-limited[8] | Formation rate-limited[8] | 15 hours[9] |

| AUC (Area Under the Curve) | 10.3 ± 5.3 mg/ml·min (Dose 1) | Data not consistently reported | 103.7 ± 60.9 µg/ml·min (Dose 1)[10] | 0.4518 (AUC ratio to CP) |

| 4.7 ± 1.7 mg/ml·min (Dose 5)[10] | 198.9 ± 137.9 µg/ml·min (Dose 5)[10] |

Data presented as mean ± standard deviation where available. AUC values for metabolites are from a study in pediatric B-cell non-Hodgkin's lymphoma patients receiving 250 mg/m² cyclophosphamide.

Formation Clearance of Inactive Metabolites

A study in breast cancer patients receiving conventional (500 mg/m²) versus high-dose (100 mg/kg) cyclophosphamide demonstrated changes in the clearance pathways.

| Clearance Pathway | Conventional Dose (mL/min) | High Dose (mL/min) | P-value |

| Renal Clearance of CP | 15 | 23 | < .01 |

| Formation Clearance to this compound | 7 | 12 | < .05 |

| Formation Clearance to Dechloroethylcyclophosphamide | 3.2 | 4.2 | < .05 |

| Metabolic Clearance to Ketocyclophosphamide | 1.3 | 1.2 | Not Significant |

| Metabolic Clearance to Reactive Metabolites | 52 | 38 | < .001 |

Data from a study in 12 breast cancer patients.[1]

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound from human plasma samples.

Objective: To quantify the concentration of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal Standard (e.g., deuterated this compound)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

-

HPLC system with a C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.[11] b. Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[11] c. Vortex the mixture for 1 minute.[11] d. Centrifuge at 13,500 rpm for 5 minutes.[11] e. Transfer 100 µL of the supernatant to an autosampler vial for analysis.[11]

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 3.9mm x 150mm, 5µm particle size).[11]

-

Mobile Phase A: 0.1% formic acid in water.[11]

-

Mobile Phase B: Methanol.[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 20 µL.[11]

-

Column Temperature: 30°C.[11]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for this compound.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 293 → [fragment ion]. The specific fragment ion needs to be determined during method development.

-

MRM Transition for Internal Standard: Determined based on the specific internal standard used.

-

-

Quantification:

-

A calibration curve is constructed by analyzing known concentrations of this compound standard spiked into blank plasma.

-

The peak area ratio of this compound to the internal standard is plotted against the concentration.

-

The concentration of this compound in the unknown samples is determined from the calibration curve.

-

Experimental Workflow Diagram

References

- 1. Dose escalation of cyclophosphamide in patients with breast cancer: consequences for pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On-Line Determination of Cyclophosphamide in Blood Samples Utilizing Microextraction by Packed Sorbent and Liquid Chromatography Tandem Mass Spectrometry (MEPS-LC-MS/MS) [benthamopenarchives.com]

- 5. Frontiers | Population Pharmacokinetic, Pharmacogenetic, and Pharmacodynamic Analysis of Cyclophosphamide in Ethiopian Breast Cancer Patients [frontiersin.org]

- 6. [Blood level and urinary excretion of activated cyclophosphamide and its deactivation products in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Clinical pharmacokinetics of cyclophosphamide and metabolites with and without SR-2508. | Semantic Scholar [semanticscholar.org]

- 9. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Population Pharmacokinetics of Cyclophosphamide and Metabolites in Children with Neuroblastoma: a Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

Formation of Carboxyphosphamide from Aldophosphamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the biochemical conversion of aldophosphamide (B1666838) to carboxyphosphamide, a critical detoxification step in the metabolism of the widely used anticancer agent, cyclophosphamide (B585). This document details the enzymatic basis of this reaction, presents key quantitative kinetic data, and offers comprehensive experimental protocols for its study. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapy regimens, yet it is a prodrug that requires metabolic activation to exert its cytotoxic effects. This bioactivation, primarily occurring in the liver, generates 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its open-ring tautomer, aldophosphamide.[1] Aldophosphamide stands at a crucial metabolic crossroads: it can spontaneously convert to the DNA-alkylating agent phosphoramide (B1221513) mustard and the urotoxic byproduct acrolein, or it can be detoxified.[1][2]

The primary detoxification pathway is the enzymatic oxidation of aldophosphamide to this compound, an inactive and non-toxic metabolite.[2][3] This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes and is fundamental to the therapeutic index of cyclophosphamide. Tissues with high ALDH activity, such as hematopoietic stem cells and the liver, are protected from toxicity, whereas many tumor cells with low ALDH levels are selectively targeted.[2] Understanding the kinetics and mechanisms of this compound formation is therefore vital for drug development, predicting patient-specific toxicity, and designing strategies to overcome drug resistance.

Biochemical Conversion Pathway

The conversion of aldophosphamide to this compound is an irreversible oxidation reaction dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).

-

Substrate: Aldophosphamide

-

Product: this compound

-

Enzyme: Aldehyde Dehydrogenase (ALDH)

-

Cofactor: NAD⁺ (reduced to NADH)

The primary enzyme responsible for this detoxification in humans is the cytosolic isozyme ALDH1A1 .[2] Other isozymes, such as ALDH2 and succinic semialdehyde dehydrogenase, can also catalyze this reaction, but with significantly lower affinity for aldophosphamide.[2]

Caption: Metabolic pathway of aldophosphamide detoxification and activation.

Quantitative Data: Enzyme Kinetics

The affinity and efficiency of ALDH isozymes in metabolizing aldophosphamide have been quantified. The Michaelis-Menten constant (Kₘ), representing the substrate concentration at half-maximal velocity, is a key parameter. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.

| Enzyme Source | Isozyme | Kₘ (µM) | Vₘₐₓ | Reference |

| Human Liver | ALDH-1 (ALDH1A1) | 52 | Not Reported | --INVALID-LINK--[2] |

| ALDH-2 | 1193 | Not Reported | --INVALID-LINK--[2] | |

| Succinic Semialdehyde Dehydrogenase | 560 | Not Reported | --INVALID-LINK--[2] | |

| Mouse Liver | Soluble Fraction (Cytosolic) | 22 | 3310 nmol/min/g liver | --INVALID-LINK-- |

| Solubilized Particulate Fraction | 84 | 1170 nmol/min/g liver | --INVALID-LINK-- |

These data clearly indicate that the cytosolic ALDH1A1 isozyme is the high-affinity enzyme primarily responsible for aldophosphamide detoxification in humans.[2]

Experimental Protocols

Studying the formation of this compound involves three key stages: preparing a biologically active enzyme source, performing the enzymatic reaction, and quantifying the product.

Caption: General workflow for in vitro analysis of this compound formation.

Protocol 1: Preparation of Liver Cytosolic Fraction (S9)

This protocol describes the preparation of the S9 fraction from liver tissue, which contains both microsomal and cytosolic enzymes, followed by ultracentrifugation to isolate the cytosol.[2][4]

Materials:

-

Fresh or frozen liver tissue

-

S9 Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 2 mM EDTA

-

Potter-Elvehjem tissue homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

BCA Protein Assay Kit

Procedure:

-

Weigh the liver tissue and mince it on ice.

-

Add 5-10 mL of ice-cold S9 Homogenization Buffer per gram of tissue.

-

Homogenize the tissue using 5-10 strokes with a motor-driven Potter-Elvehjem homogenizer.[2] All steps should be performed at 4°C.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.[2]

-

Carefully collect the supernatant, which is the S9 fraction.

-

For the cytosolic fraction, centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.[4]

-

The resulting supernatant is the cytosolic fraction, rich in ALDH enzymes.

-

Determine the protein concentration using a BCA assay.

-

Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Spectrophotometric ALDH Activity Assay

This is a general protocol for measuring ALDH activity by monitoring the production of NADH at 340 nm.[1] It can be directly applied to measure the conversion of aldophosphamide to this compound.

Materials:

-

Liver cytosolic fraction (from Protocol 4.1)

-

Assay Buffer: 100 mM Tris-HCl or Sodium Pyrophosphate, pH 8.0

-

NAD⁺ Stock Solution: 20 mM in deionized water (prepare fresh)

-

Aldophosphamide (or other aldehyde substrate) Stock Solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well or cuvette, prepare a final reaction volume of 200 µL (for plates) or 1 mL (for cuvettes).

-

Assay Buffer: e.g., 170 µL

-

NAD⁺ Stock Solution: 10 µL (for a final concentration of 1 mM)

-

Cytosolic Fraction: Add a volume corresponding to 20-50 µg of protein.

-

Control Well: For the blank/control, add buffer instead of the enzyme or substrate. A substrate blank containing NAD⁺ and aldehyde is recommended to account for any non-enzymatic reaction.[5]

-

-

Pre-incubation: Incubate the plate/cuvettes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the final component, the aldophosphamide stock solution, to achieve the desired final concentration (e.g., a range from 10 µM to 500 µM to determine kinetics).

-

Measurement: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve (mOD/min).

-

Convert the rate to nmol/min/mg of protein using the Beer-Lambert law for NADH (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

-

Protocol 3: Quantification by HPLC-MS/MS

For specific quantification of this compound, a highly sensitive and selective method like LC-MS/MS is required. This protocol is a representative method synthesized from published literature.[3][6][7]

Materials:

-

Reaction samples from Protocol 4.2

-

Internal Standard (IS): Deuterated cyclophosphamide or this compound analog

-

Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) for sample cleanup

-

HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

Stop the enzymatic reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube.

-

For cleaner samples, perform Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with MeOH, then water.

-

Load the sample.

-

Wash with a weak solvent (e.g., 5% MeOH in water).[6]

-

Elute this compound with 100% MeOH.

-

-

Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile or Methanol

-

Flow Rate: 0.3 - 0.4 mL/min

-

Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and ramp up to high organic content (e.g., 95% B) over several minutes to elute the analyte.

-

-

MS/MS Detection:

-

Ionization Mode: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion. As this compound is not a primary focus in many studies, these transitions are not commonly published and must be empirically determined.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound analytical standard spiked into a blank matrix.

-

Calculate the concentration in unknown samples by comparing the analyte/IS peak area ratio to the standard curve.

-

Conclusion

The oxidation of aldophosphamide to this compound by ALDH1A1 is a pivotal detoxification event that profoundly influences the therapeutic efficacy and safety profile of cyclophosphamide. The significant inter-isozyme and inter-species differences in kinetic parameters underscore the importance of using relevant human enzyme systems in preclinical drug development. The protocols outlined in this guide provide a robust framework for researchers to investigate this critical metabolic pathway, enabling a deeper understanding of drug resistance, host-protective mechanisms, and the potential for therapeutic modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Conversion of Aldophosphamide to Carboxyphosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of aldophosphamide (B1666838) to carboxyphosphamide, a critical detoxification step in the metabolic pathway of the widely used anticancer prodrug cyclophosphamide (B585). The conversion is primarily catalyzed by aldehyde dehydrogenases (ALDH), with ALDH1A1 and ALDH3A1 isoforms playing significant roles. This document details the underlying biochemical pathways, presents key kinetic data for the enzymes involved, and provides detailed experimental protocols for measuring this enzymatic activity. The information is intended to support research and development efforts aimed at understanding and modulating cyclophosphamide efficacy and toxicity.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapeutic regimens, but its clinical utility is predicated on a complex bioactivation and detoxification process.[1][2] The therapeutic effect of cyclophosphamide is mediated by its active metabolite, phosphoramide (B1221513) mustard, which forms DNA cross-links in rapidly dividing cancer cells.[1][3] However, the formation of phosphoramide mustard is in competition with a crucial detoxification pathway: the oxidation of its precursor, aldophosphamide, to the inactive and non-toxic metabolite, this compound.[3][4][5] This conversion is catalyzed by the superfamily of aldehyde dehydrogenases (ALDH).[3][6][7]

The level of ALDH activity in both normal and tumor tissues is a key determinant of cyclophosphamide's therapeutic index.[4][8][9] High ALDH activity in normal tissues, such as the liver and hematopoietic stem cells, provides protection against the cytotoxic effects of cyclophosphamide.[4] Conversely, lower ALDH levels in tumor cells can lead to increased sensitivity to the drug.[8][10] Therefore, a thorough understanding of the enzymatic conversion of aldophosphamide to this compound is essential for optimizing cyclophosphamide therapy, developing strategies to overcome drug resistance, and designing novel therapeutic interventions.

This guide summarizes the current knowledge on this critical metabolic step, with a focus on the enzymes involved, their kinetics, and the experimental methods used to study this conversion.

The Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide.[3] This metabolite exists in equilibrium with its open-ring tautomer, aldophosphamide.[4][11] Aldophosphamide is at a crucial metabolic branch point: it can either undergo spontaneous β-elimination to produce the therapeutically active phosphoramide mustard and the toxic byproduct acrolein, or it can be detoxified by ALDH to the inactive this compound.[3][7][11]

The enzymatic conversion of aldophosphamide to this compound is a critical detoxification route that limits the systemic toxicity of cyclophosphamide.[3][5] The primary enzymes responsible for this oxidation are members of the aldehyde dehydrogenase superfamily, with cytosolic ALDH1A1 being a major contributor.[3][12] ALDH3A1 has also been shown to play a role, particularly in certain cancer cell lines.[7][13][14]

Quantitative Data on Enzymatic Conversion

The efficiency of aldophosphamide conversion to this compound is dependent on the specific ALDH isoform and the tissue context. The following tables summarize key kinetic parameters for the primary human ALDH enzymes involved in this detoxification reaction.

Table 1: Michaelis-Menten Constants (Km) for Aldophosphamide Oxidation

| Enzyme | Substrate | Km (µM) | Source Organism | Notes |

| ALDH1A1 | Aldophosphamide | 16 - 60 | Mouse Liver | AHD-2, the major cytosolic ALDH.[12] |

| ALDH3A1 | Aldophosphamide | >100 | Human | Lower affinity than ALDH1A1.[13] |

| AHD-4 | Aldophosphamide | 2500 | Mouse Stomach | [12] |

| AHD-8 | Aldophosphamide | 20 | Mouse Liver | One of the most efficient catalysts.[12] |

| AHD-10 | Aldophosphamide | 140 | Mouse Liver | [12] |

| AHD-12 | Aldophosphamide | 200 | Mouse Liver | Succinic semialdehyde dehydrogenase.[12] |

| AHD-13 | Aldophosphamide | 130 | Mouse Liver | [12] |

Table 2: Inhibition of Aldophosphamide Dehydrogenase Activity

| Inhibitor | Enzyme Target | Ki (µM) | Type of Inhibition | Source Organism |

| Carmustine (BCNU) | ALDH1 | 1.95 | Competitive | Human Erythrocytes |

| Cyanamide (B42294) | Aldehyde Dehydrogenase | - | - | - |

Note: Quantitative Ki for cyanamide was not specified in the provided search results, but it is a known inhibitor of ALDH.[15]

Experimental Protocols

The following protocols provide a general framework for measuring the enzymatic conversion of aldophosphamide to this compound. These should be optimized based on the specific experimental system.

Preparation of Cell Lysates

This protocol is suitable for measuring ALDH activity in cultured cells.

-

Cell Culture: Grow cells of interest to 80-90% confluency.

-

Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and detach using a cell scraper.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) and lyse the cells by sonication or repeated freeze-thaw cycles.[9]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from cellular debris.[8]

-

Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method such as the Bradford or BCA assay.

Spectrophotometric Assay for ALDH Activity

This assay measures the production of NADH, a product of the ALDH-catalyzed oxidation of aldophosphamide.[9][13]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Initiation: Start the reaction by adding the substrate, aldophosphamide (typically in the range of 10-200 µM).

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the formation of NADH (molar extinction coefficient of 6220 M⁻¹cm⁻¹).[13]

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Enzyme activity can be expressed as nmol of NADH formed per minute per mg of protein.

In Vitro Studies with Mafosfamide (B565123)

For cell-based studies, mafosfamide, an analog of cyclophosphamide that does not require hepatic activation, is often used.[13][14]

-

Cell Seeding: Seed cancer cell lines in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with varying concentrations of mafosfamide, with or without ALDH inhibitors.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assay: Assess cell viability using a standard method such as the MTT assay.[13]

-

Data Analysis: Determine the IC50 values for mafosfamide in the presence and absence of inhibitors to evaluate the role of ALDH in drug resistance.

Conclusion

The enzymatic conversion of aldophosphamide to this compound by aldehyde dehydrogenases is a pivotal step in the detoxification of cyclophosphamide. The activity of ALDH isoforms, particularly ALDH1A1, is a critical determinant of both the therapeutic efficacy and the toxicity profile of this important anticancer agent. This guide has provided a detailed overview of the metabolic pathway, summarized key kinetic data, and outlined experimental protocols for the study of this conversion. A deeper understanding of this enzymatic process will continue to inform the development of more effective and less toxic cancer therapies.

References

- 1. What is Cyclophosphamide used for? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. ClinPGx [clinpgx.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scispace.com [scispace.com]

- 10. Cellular levels of aldehyde dehydrogenases (ALDH1A1 and ALDH3A1) as predictors of therapeutic responses to cyclophosphamide-based chemotherapy of breast cancer: a retrospective study. Rational individualization of oxazaphosphorine-based cancer chemotherapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the mouse aldehyde dehydrogenases important in aldophosphamide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Inhibition by cyanamide of 4-hydroxycyclophosphamide/aldophosphamide oxidation to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxyphosphamide: A Comprehensive Technical Guide to the Inactive Metabolite of Cyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophosphamide (B585) (CP) is a cornerstone of chemotherapy and immunosuppressive treatment, functioning as a prodrug that requires metabolic activation.[1][2] The intricate balance between its activation and detoxification pathways is critical to its therapeutic index. This technical guide provides an in-depth examination of carboxyphosphamide, the principal inactive metabolite of cyclophosphamide. The formation of this compound, catalyzed by aldehyde dehydrogenase, represents the major detoxification route, effectively terminating the cytotoxic potential of the drug.[3][4] Understanding the kinetics, enzymatic regulation, and clinical implications of this pathway is paramount for optimizing cyclophosphamide therapy, overcoming drug resistance, and minimizing toxicity. This document details the metabolic cascade, presents quantitative pharmacokinetic data, outlines key experimental protocols for analysis and synthesis, and visualizes complex pathways to furnish a comprehensive resource for the scientific community.

Introduction

Cyclophosphamide is one of the most successful alkylating agents and immunosuppressants used in the treatment of a wide array of malignancies—including lymphomas, leukemias, and solid tumors—as well as autoimmune disorders.[3][5] It is a prodrug, meaning it is administered in an inactive form and requires a complex bioactivation process to exert its cytotoxic effects.[2][6] This metabolic activation is primarily hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[7][8]

The metabolism of cyclophosphamide is a bifurcated pathway leading to either cytotoxic agents or inactive, detoxified products.[9] The ultimate therapeutic efficacy and toxicity profile of cyclophosphamide are dictated by the delicate balance between these activation and inactivation routes.[1] The principal pathway for detoxification involves the oxidation of the intermediate metabolite, aldophosphamide (B1666838), to This compound (also known as carboxycyclophosphamide or CEPM).[3][6][10] this compound is biologically inactive and is readily excreted, making its formation a critical step in mitigating the systemic toxicity of the drug.[4][11]

Inter-individual variability in the activity of the enzymes governing these pathways, particularly aldehyde dehydrogenase (ALDH), can lead to significant differences in drug response and toxicity.[11][12] Therefore, a thorough understanding of this compound formation is essential for personalizing therapy, predicting treatment outcomes, and developing strategies to overcome clinical drug resistance.

Chemical and Physical Properties

This compound is the carboxylic acid derivative resulting from the oxidation of aldophosphamide. Its key chemical identifiers and properties are summarized below for reference in experimental design and analysis.

| Property | Value | Reference |

| IUPAC Name | 3-({Amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoic acid | [10] |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [13][14] |

| Molar Mass | 293.08 g/mol | [13] |

| CAS Registry Number | 22788-18-7 | [10][13][14] |

| Monoisotopic Mass | 292.0146493 Da | [13] |

| Synonyms | Carboxycyclophosphamide, CEPM, NSC-145124 | [13][15] |

The Metabolic Pathway: From Activation to Inactivation

The conversion of cyclophosphamide to this compound involves a multi-step enzymatic cascade primarily occurring in the liver. This pathway determines the bioavailability of the ultimate alkylating agents.

-

Initial Activation: Cyclophosphamide is first hydroxylated at the C-4 position of its oxazaphosphorine ring by hepatic cytochrome P450 enzymes, predominantly CYP2B6, CYP2C9, and CYP3A4 .[3][7] This reaction yields 4-hydroxycyclophosphamide (4-OH-CP) .[8][16]

-

Tautomeric Equilibrium: 4-OH-CP exists in a rapid equilibrium with its open-ring tautomer, aldophosphamide .[3][9][10] These intermediates are able to diffuse from the liver into systemic circulation and enter target cells.[3]

-

Bifurcation Point - Activation vs. Detoxification: Aldophosphamide is the crucial intermediate at the metabolic crossroads.

-

Activation Pathway: Within target cells, particularly those with low enzyme defenses, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination. This reaction produces the two active compounds: phosphoramide (B1221513) mustard , the primary DNA alkylating agent responsible for the drug's cytotoxic effect, and acrolein , a byproduct associated with toxicities such as hemorrhagic cystitis.[3][8][16]

-

Detoxification Pathway: In tissues with high enzymatic activity, aldophosphamide is detoxified through oxidation. The enzyme aldehyde dehydrogenase (ALDH) , with major contributions from isozymes ALDH1A1, ALDH3A1, and ALDH5A1 , catalyzes the irreversible conversion of aldophosphamide into the stable and inactive metabolite, This compound .[3][4][9] This metabolite is then eliminated from the body, primarily via urine.[11]

-

The following diagram illustrates this critical metabolic pathway.

Pharmacokinetics and Clinical Significance

The rate of this compound formation is a key determinant of both the therapeutic efficacy and the toxicity of cyclophosphamide. This process is subject to substantial variation among individuals.

Inter-Individual Variability and Carboxylation Phenotypes

Studies have revealed a more than thousand-fold variation in the urinary excretion of this compound among patients receiving cyclophosphamide.[11] This has led to the classification of individuals into "high carboxylator" (HC) and "low carboxylator" (LC) phenotypes.[11][12]

-

Low Carboxylators (LC): These individuals excrete very low amounts of this compound (<0.3% of the dose).[12] This phenotype is associated with a more than two-fold higher level of the cytotoxic phosphoramide mustard, suggesting a potential for increased therapeutic effect but also heightened toxicity.[12] This deficiency may arise from genetic polymorphisms in ALDH enzymes.[11][12]

-

High Carboxylators (HC): These patients efficiently convert aldophosphamide to this compound (excreting 0.8% to over 13% of the dose), leading to lower levels of active metabolites.[11]

The table below summarizes data from a study investigating the urinary metabolic profile of cyclophosphamide, illustrating the wide variability observed.

| Metabolite | Mean Excretion (% of Dose ± SD) | Range of Excretion (% of Dose) | Reference |

| Unchanged Cyclophosphamide | 12.7 ± 9.3 | Not specified | [12] |

| Phosphoramide Mustard | 18.5 ± 16.1 | Not specified | [12] |

| This compound | Highly variable | <0.3% to >13% | [11][12] |

| 4-Ketocyclophosphamide | Variable | Variable | [11][17] |

Role in Drug Resistance and Tissue Protection

The enzymatic conversion to this compound is a significant mechanism of cellular defense against cyclophosphamide.

-

Cancer Cell Resistance: Elevated expression of ALDH isozymes, particularly ALDH1A1 and ALDH3A1, is a well-documented mechanism of acquired resistance to cyclophosphamide in cancer cells.[4][18] By efficiently converting aldophosphamide to inactive this compound, cancer cells prevent the formation of the DNA-damaging phosphoramide mustard.[6][19]

-

Protection of Healthy Tissues: Normal hematopoietic stem cells are characterized by high levels of ALDH expression.[9][19] This intrinsic defense mechanism protects them from the cytotoxic effects of cyclophosphamide, which explains why bone marrow can often recover after high-dose chemotherapy.[19]

Experimental Protocols

Accurate quantification of this compound and the synthesis of its precursors are essential for pharmacokinetic studies and for investigating mechanisms of drug resistance.

Protocol for Quantification of this compound in Plasma

The simultaneous determination of cyclophosphamide and its metabolites is most effectively achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.[15][20][21]

Method: Online Extraction and Electrospray Tandem Mass Spectrometry [15]

-

Sample Preparation:

-

Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Store at -80°C until analysis.

-

Thaw plasma samples and vortex.

-

Dilute 50 µL of plasma with 150 µL of an internal standard solution (e.g., deuterated cyclophosphamide and deuterated CEPM in an acidic methanol/water solution).

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Online Extraction: Inject the diluted plasma onto a high-turbulence liquid chromatography (HTLC) extraction column (e.g., Cyclone MAX 0.5×50 mm). Wash the matrix with an aqueous solution.

-

Analyte Transfer: Elute the retained analytes from the extraction column onto an analytical column (e.g., Gemini C18, 100×2.0 mm) using a gradient mobile phase.

-

Mobile Phase Gradient: A typical gradient might involve transitioning from a highly aqueous mobile phase (e.g., water with 0.1% formic acid) to a highly organic mobile phase (e.g., methanol/acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Detect analytes using an API-3000 LC-MS/MS system or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Cyclophosphamide Transition: m/z 261 → 140

-

This compound (CEPM) Transition: m/z 293 → 221

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations prepared in blank plasma.

-

Calculate analyte concentrations in unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Protocol for Biocatalytic Synthesis of Metabolite Precursors

Obtaining pure standards of cyclophosphamide metabolites is crucial for analytical and toxicological studies.[22] Chemical synthesis of 4-hydroxycyclophosphamide, the direct precursor to both this compound and phosphoramide mustard, is complex and often results in low yields.[22][23] A modern, efficient alternative is biocatalytic synthesis using fungal unspecific peroxygenases (UPOs).[22][24]

Method: UPO-based Synthesis of 4-Hydroxycyclophosphamide [22]

-

Enzyme and Reagent Preparation:

-

Use a suitable fungal UPO, such as one from Marasmius rotula (MroUPO).

-

Prepare a reaction buffer (e.g., 20 mM sodium acetate, pH 5.5).

-

Dissolve cyclophosphamide (substrate) in the buffer.

-

Prepare a hydrogen peroxide (cosubstrate) solution for slow addition.

-

-

Biocatalytic Reaction:

-

Combine the cyclophosphamide solution and the UPO enzyme in a reaction vessel with stirring at a controlled temperature (e.g., 25°C).

-

Start the reaction by adding hydrogen peroxide at a slow, continuous rate using a syringe pump (e.g., 5 mM h⁻¹). The slow addition prevents enzyme inactivation.

-

Monitor the reaction progress over time using HPLC to determine the optimal time to stop the conversion, maximizing the yield of 4-OH-CP while minimizing the formation of byproduct 4-ketocyclophosphamide.

-

-

Reaction Quenching and Product Isolation:

-

Stop the reaction at the optimal time point (e.g., after 4 hours) by adding an equal volume of cooled acetonitrile (-20°C) to precipitate the enzyme.

-

Centrifuge the mixture to remove the precipitated protein.

-

Purify the 4-OH-CP from the supernatant using preparative or semi-preparative HPLC.

-

-

Verification:

-

Confirm the identity and purity of the synthesized 4-OH-CP using High-Resolution Mass Spectrometry (HRMS) and compare it to a commercially available standard.

-

Conclusion

This compound is not merely a metabolic byproduct but stands as the definitive marker of cyclophosphamide detoxification. Its formation, governed by the activity of aldehyde dehydrogenase enzymes, represents the critical control point that dictates the balance between therapeutic efficacy and host toxicity. The significant inter-patient variability in carboxylation capacity underscores the potential for pharmacogenetic testing to personalize cyclophosphamide dosing. Furthermore, the upregulation of the ALDH pathway remains a key mechanism of tumor resistance, making it a viable target for chemosensitization strategies. The advanced analytical and synthetic protocols detailed herein provide the necessary tools for researchers to further probe the complexities of cyclophosphamide metabolism, paving the way for more effective and safer clinical applications of this vital chemotherapeutic agent.

References

- 1. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclophosphamide - Wikipedia [en.wikipedia.org]

- 6. Beyond DNA Damage: Exploring the Immunomodulatory Effects of Cyclophosphamide in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. people.ucsc.edu [people.ucsc.edu]

- 10. Carboxycyclophosphamide - Wikipedia [en.wikipedia.org]

- 11. Individual variation in the activation and inactivation of metabolic pathways of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenotypically deficient urinary elimination of this compound after cyclophosphamide administration to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C7H15Cl2N2O4P | CID 31515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SMPDB [smpdb.ca]

- 17. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. The analysis of cyclophosphamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Item - Analytical and pharmacological studies of cyclophosphamide - Karolinska Institutet - Figshare [openarchive.ki.se]

- 22. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of Carboxyphosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphamide is a principal, yet inactive, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1] Its discovery and characterization were integral to understanding the complex metabolic activation and detoxification pathways of cyclophosphamide, a prodrug that requires hepatic biotransformation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the discovery, initial characterization, and key experimental methodologies related to this compound.

Discovery and Role in Cyclophosphamide Metabolism

The therapeutic action of cyclophosphamide is not mediated by the parent drug itself but by its metabolites. The initial and rate-limiting step in cyclophosphamide's bioactivation is the hydroxylation at the C-4 position of the oxazaphosphorine ring by hepatic cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19, to form 4-hydroxycyclophosphamide.[2] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[2]

Aldophosphamide is a critical juncture in the metabolic pathway. It can undergo spontaneous β-elimination to yield the ultimate alkylating agent, phosphoramide (B1221513) mustard, which is responsible for the drug's therapeutic cytotoxicity, and acrolein, a urotoxic metabolite.[2] Alternatively, and as a major detoxification route, aldophosphamide is oxidized by the enzyme aldehyde dehydrogenase (ALDH) to the inactive and non-toxic this compound.[1][3]

The characterization of this compound as a stable, inactive end-product was a pivotal step in elucidating the metabolic fate of cyclophosphamide and understanding the mechanisms of its selective toxicity. Tissues with high levels of ALDH, such as bone marrow stem cells, are protected from the cytotoxic effects of cyclophosphamide by efficiently converting aldophosphamide to this compound.[2]

Chemical and Physical Properties

This compound is a nitrogen mustard derivative with the following chemical and physical properties:

| Property | Value | Reference |

| IUPAC Name | 3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |

| Synonyms | Carboxycyclophosphamide, NSC-145124, ASTA-5754 | |

| CAS Number | 22788-18-7 | |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | |

| Molecular Weight | 293.08 g/mol | |

| Melting Point | 105-108°C | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727) | [4] |

Experimental Protocols

Synthesis of this compound

While detailed protocols for the synthesis of this compound are not abundant in readily available literature, a general approach involves the oxidation of aldophosphamide. A plausible synthetic route, based on the known metabolic pathway, is the enzymatic or chemical oxidation of a stable precursor of aldophosphamide.

Conceptual Synthetic Workflow:

A more specific, though still conceptual, protocol based on the oxidation of aldophosphamide generated in situ would involve:

-

Generation of Aldophosphamide: Aldophosphamide can be generated from a stable precursor like 4-hydroperoxycyclophosphamide by reduction, or from aldophosphamide thiazolidine (B150603) by hydrolysis.

-

Oxidation: The solution containing aldophosphamide is then treated with a suitable oxidizing agent. Alternatively, an enzymatic synthesis could be employed using a purified aldehyde dehydrogenase in a buffered solution with NAD+ as a cofactor.

-

Purification: The resulting this compound would be purified from the reaction mixture using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Quantification of this compound in Biological Matrices (Plasma/Urine) by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in plasma or urine.

1. Sample Preparation:

-

Plasma: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Urine: Dilute the urine sample (e.g., 1:10) with a solution containing the internal standard. Centrifuge to remove any particulate matter.[5]

2. HPLC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-20 µL.

3. MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The precursor ion [M+H]⁺ (m/z 293.0) is selected, and characteristic product ions are monitored.

-

Internal Standard: The corresponding precursor and product ions for the deuterated internal standard are monitored.

-

4. Quantification:

-

A calibration curve is generated using standards of known this compound concentrations prepared in the same biological matrix. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration.

Experimental Workflow for Quantification:

Biological Characterization

Cytotoxicity

This compound is consistently characterized as a non-toxic or minimally cytotoxic metabolite of cyclophosphamide. In contrast to the potent cytotoxic effects of phosphoramide mustard and, to a lesser extent, acrolein, this compound does not exhibit significant anticancer activity.

| Compound | Relative Cytotoxicity | IC₅₀ (approximate) | Reference |

| Phosphoramide Mustard | High | Low µM range | |

| 4-Hydroxycyclophosphamide | High | 5.7 x 10⁻⁵ M | [6] |

| Acrolein | Moderate | ~4 µM | [7] |

| This compound | Very Low / Inactive | > High µM / mM range | |

| Cyclophosphamide (in vitro) | Inactive (requires metabolic activation) | > 5 mM | [7] |

Note: The IC₅₀ values can vary significantly depending on the cell line and assay conditions. The values presented are for comparative purposes.

Enzymatic Formation

The formation of this compound from aldophosphamide is catalyzed by aldehyde dehydrogenase (ALDH). Kinetic studies have been performed to characterize this enzymatic reaction.

| Enzyme Source | Kₘ (µM) | Vₘₐₓ (nmol/min/g liver) | Reference |

| Mouse Liver (Soluble Fraction) | 22 | 3310 | [6] |

| Mouse Liver (Particulate Fraction) | 84 | 1170 | [6] |

These data indicate a high affinity and capacity for the detoxification of aldophosphamide to this compound in the liver.

Signaling Pathways and Logical Relationships

The metabolic fate of cyclophosphamide, leading to either its active cytotoxic form or its inactive detoxified form, this compound, is a critical determinant of its therapeutic efficacy and toxicity profile.

Cyclophosphamide Metabolism Pathway:

Conclusion

The discovery and initial characterization of this compound were crucial milestones in understanding the pharmacology of cyclophosphamide. As the primary inactive metabolite, its formation represents a key detoxification pathway that influences both the therapeutic efficacy and the toxicity profile of the parent drug. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with cyclophosphamide and its metabolites. Further research into the modulation of the metabolic pathways leading to the formation of either phosphoramide mustard or this compound continues to be an area of interest for optimizing cancer chemotherapy.

References

- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Microassay for Biological Activity of Cyclophosphamide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential toxicities of cyclophosphamide and its glutathione metabolites to A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Carboxyphosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyphosphamide is a primary, yet inactive, metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). As a prodrug, cyclophosphamide requires metabolic activation to exert its cytotoxic effects. The formation of this compound represents a critical detoxification step in the metabolic cascade of cyclophosphamide, rendering it unable to perform the DNA alkylation characteristic of its parent compound's active metabolites.[1] A thorough understanding of the biochemical properties of this compound is essential for optimizing therapeutic strategies, predicting patient-specific metabolic profiles, and designing novel cyclophosphamide analogs with improved efficacy and reduced toxicity.

This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its metabolic pathway, physicochemical characteristics, and the experimental methodologies used for its study.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is fundamental for its synthesis, purification, and analysis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | [2] |

| Molecular Weight | 293.09 g/mol | [2] |

| CAS Number | 22788-18-7 | [3] |

| Melting Point | 116-117 °C | [2] |

| Solubility | Poor in water, 100 mg/mL in ethanol | [2] |

| Appearance | White crystalline powder | [4] |

| Protein Binding | Metabolites of cyclophosphamide can be more than 60% protein bound | [5] |

Metabolic Pathway of Cyclophosphamide and the Role of this compound

The biotransformation of cyclophosphamide is a complex process primarily occurring in the liver, involving both activation and deactivation pathways. This compound is the end product of the major detoxification pathway.

The metabolic cascade begins with the oxidation of cyclophosphamide by cytochrome P450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4) to 4-hydroxycyclophosphamide.[6] This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838).[6] Aldophosphamide is a critical branch-point in the pathway. It can either spontaneously decompose to form the active cytotoxic agent, phosphoramide (B1221513) mustard, and the urotoxic byproduct, acrolein, or it can be detoxified.[7] The detoxification is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes aldophosphamide to the stable and inactive this compound.[1][8]

Below is a DOT language script that generates a diagram of this metabolic pathway.

Signaling Pathways

Current research indicates that this compound is an inactive metabolite and does not directly participate in or modulate cellular signaling pathways. The significant effects on signaling cascades, such as the induction of apoptosis and modulation of the NF-κB pathway, are attributed to the parent drug, cyclophosphamide, and its active metabolite, phosphoramide mustard. The formation of this compound effectively terminates the signaling cascade initiated by cyclophosphamide's active metabolites.

The workflow for investigating the impact of cyclophosphamide and its metabolites on a signaling pathway is depicted in the following DOT script.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Samples using HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological matrices like plasma.[9][10]

a. Sample Preparation (Protein Precipitation)

-

To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., deuterated this compound).

-

Add 600 µL of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,500 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[11]

b. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 3.9 mm x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[11]

-

Flow Rate: 0.4 mL/min.[11]

-

Injection Volume: 20 µL.[11]

c. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.[11]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined and optimized.

The workflow for this analytical method is illustrated in the following DOT script.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15] This assay can be used to determine the cytotoxicity of cyclophosphamide and its metabolites.

a. Cell Seeding

-

Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]

b. Drug Treatment

-

Prepare serial dilutions of this compound, cyclophosphamide (as a positive control for its active metabolites), and a vehicle control in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug solutions or control medium.

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]

c. MTT Assay

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Incubate the plate overnight at 37°C.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

d. Data Analysis

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Conclusion

This compound is a crucial molecule in the metabolic landscape of cyclophosphamide, representing the primary detoxification product. Its biochemical properties, particularly its inactive nature, are of significant interest in understanding the overall therapeutic index of cyclophosphamide. The experimental protocols and data presented in this guide provide a foundational resource for researchers in pharmacology, toxicology, and drug development. A comprehensive grasp of the formation and characteristics of this compound will continue to be vital for the rational design of safer and more effective oxazaphosphorine-based chemotherapeutic agents.

References

- 1. Kinetic characterization of the catalysis of "activated" cyclophosphamide (4-hydroxycyclophosphamide/aldophosphamide) oxidation to this compound by mouse hepatic aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/CAS 22788-18-7/www.niomech.com [niomech.com]

- 3. This compound | C7H15Cl2N2O4P | CID 31515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inactivation of aldophosphamide by human aldehyde dehydrogenase isozyme 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of cyclophosphamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Carboxyphosphamide Pathway: A Core Component of Hepatic Cyclophosphamide Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (B585) (CPA), a cornerstone of many chemotherapeutic regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This activation, primarily occurring in the liver, is a complex cascade of enzymatic reactions that ultimately produces the therapeutic alkylating agent, phosphoramide (B1221513) mustard, and the toxic byproduct acrolein.[2][3] However, a significant portion of the activated intermediate, aldophosphamide (B1666838), is shunted down a detoxification pathway, leading to the formation of the inactive metabolite, carboxyphosphamide. This pathway is a critical determinant of both the therapeutic efficacy and the toxicity profile of cyclophosphamide. Understanding the intricacies of the this compound pathway is therefore paramount for optimizing CPA therapy, predicting patient response, and developing strategies to mitigate adverse effects.

This technical guide provides a comprehensive overview of the this compound pathway in hepatic metabolism. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core biochemical processes, quantitative parameters, and experimental methodologies relevant to this crucial metabolic route.

The Metabolic Cascade: From Cyclophosphamide to this compound

The journey from the parent drug, cyclophosphamide, to its inactive metabolite, this compound, involves a series of enzymatic conversions primarily within the hepatocyte.

Step 1: Activation of Cyclophosphamide by Cytochrome P450

The initial and rate-limiting step in cyclophosphamide metabolism is the 4-hydroxylation of the oxazaphosphorine ring, a reaction catalyzed by a consortium of cytochrome P450 (CYP) enzymes.[2][4] The primary isoforms implicated in this bioactivation are CYP2B6, CYP2C9, and CYP3A4, with minor contributions from CYP2A6, CYP2C8, and CYP2C19.[2][5] This enzymatic oxidation yields 4-hydroxycyclophosphamide (B600793), an unstable intermediate.

Step 2: Tautomeric Equilibrium

4-Hydroxycyclophosphamide exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[4] This equilibrium is crucial as aldophosphamide is the pivotal metabolite that can either proceed down the activation pathway to generate cytotoxic compounds or be detoxified.

Step 3: Detoxification to this compound by Aldehyde Dehydrogenase

The detoxification of aldophosphamide is predominantly mediated by the enzyme aldehyde dehydrogenase (ALDH), which catalyzes its oxidation to the stable and inactive metabolite, this compound.[4] The cytosolic isoform ALDH1A1 is the principal enzyme responsible for this conversion, with ALDH3A1 and ALDH5A1 playing lesser roles.[2][4] This detoxification step is a major route of cyclophosphamide inactivation and is a key factor in determining the overall systemic exposure to the active alkylating species.[6]

Quantitative Data Presentation

The following tables summarize key quantitative parameters of the this compound pathway, providing a basis for pharmacokinetic and pharmacodynamic modeling.

Table 1: Michaelis-Menten Kinetic Parameters for Cyclophosphamide 4-Hydroxylation in Human Liver Microsomes

| Enzyme Isoform | Substrate | Apparent K_m (mM) | Apparent V_max (nmol/min/nmol CYP) | Reference |

| CYP2B6.1 | Cyclophosphamide | 3 - 4 | 12.6 - 99.0 | [7] |

| CYP3A4 | Cyclophosphamide | High K_m component | - | [5] |

| CYP2C9 | Cyclophosphamide | Low K_m component | - | [5] |

Note: The V_max for CYP2B6.1 is presented as a range, reflecting the influence of the POR/CYP ratio.[7]

Table 2: Pharmacokinetic Parameters of Cyclophosphamide and this compound in Humans

| Parameter | Cyclophosphamide | This compound | Reference |

| Mean Clearance (L/h/m²) | 1.83 ± 1.07 (Dose 1) | - | [1] |

| 3.68 ± 1.43 (Dose 5) | [1] | ||

| Mean Volume of Distribution (Vd) (L) | 43.7 | - | [8] |

| Mean Area Under the Curve (AUC₀₋₆h) (µg/mL·min) | 10.3 ± 5.3 (Dose 1) | 103.7 ± 60.9 (Dose 1) | [1] |

| 4.7 ± 1.7 (Dose 5) | 198.9 ± 137.9 (Dose 5) | [1] |

Note: Pharmacokinetic parameters can exhibit significant inter-individual variability and can be influenced by factors such as co-administered drugs and genetic polymorphisms.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound pathway.

Protocol 1: In Vitro Metabolism of Cyclophosphamide using Human Liver Microsomes

Objective: To determine the kinetic parameters of cyclophosphamide 4-hydroxylation.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Cyclophosphamide

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., deuterated cyclophosphamide)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (final concentration, e.g., 0.5 mg/mL), potassium phosphate buffer, and varying concentrations of cyclophosphamide.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of 4-hydroxycyclophosphamide (often derivatized for stability) using a validated LC-MS/MS method.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent K_m and V_max values.[7][10]

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To measure the concentration of this compound in patient plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Deuterated this compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add the internal standard solution.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.[4][11]

-

-

Quantification: Construct a calibration curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Aldehyde Dehydrogenase (ALDH) Activity Assay

Objective: To measure the activity of ALDH in cell lysates or tissue homogenates.

Materials:

-